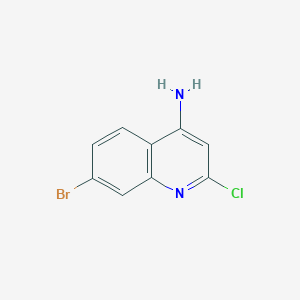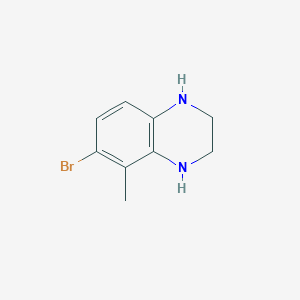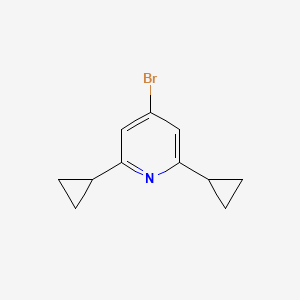
4-Bromo-2,6-dicyclopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,6-dicyclopropylpyridine is a chemical compound with the molecular formula C11H12BrN It is a derivative of pyridine, characterized by the presence of bromine and cyclopropyl groups at the 4 and 2,6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dicyclopropylpyridine typically involves the bromination of 2,6-dicyclopropylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-Bromo-2,6-dicyclopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while substitution reactions would produce various substituted pyridines.
科学的研究の応用
4-Bromo-2,6-dicyclopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Bromo-2,6-dicyclopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific context of its use .
類似化合物との比較
4-Bromo-2,6-dimethylpyridine: Similar in structure but with methyl groups instead of cyclopropyl groups.
2,6-Dibromopyridine: Contains two bromine atoms at the 2 and 6 positions.
2,6-Dicyclopropylpyridine: Lacks the bromine atom but has cyclopropyl groups at the 2 and 6 positions.
Uniqueness: 4-Bromo-2,6-dicyclopropylpyridine is unique due to the combination of bromine and cyclopropyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H12BrN |
|---|---|
分子量 |
238.12 g/mol |
IUPAC名 |
4-bromo-2,6-dicyclopropylpyridine |
InChI |
InChI=1S/C11H12BrN/c12-9-5-10(7-1-2-7)13-11(6-9)8-3-4-8/h5-8H,1-4H2 |
InChIキー |
OZFSUMBWYAGFEF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=CC(=N2)C3CC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


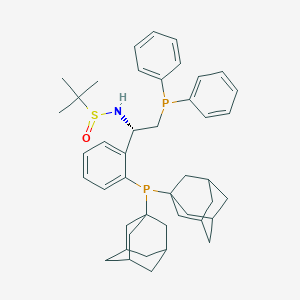

![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
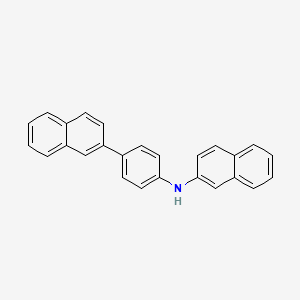
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)
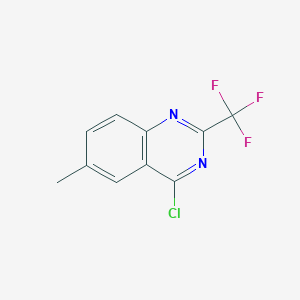
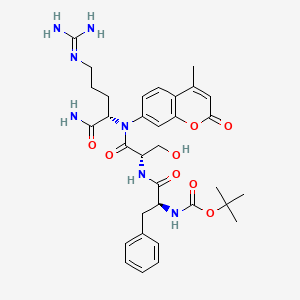

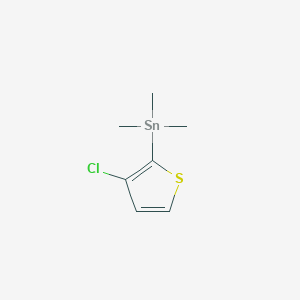
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
